Structural Differentiation: 2-Methoxyethyl vs. Tert-Butyl, Phenethyl, and Cyclohexyl Urea N-Substituents
The target compound bears a 2-methoxyethyl substituent (CH₂CH₂OCH₃) on the urea nitrogen distal to the pyridyl-thiophene core. This substituent adds a hydrogen-bond acceptor (ether oxygen), increases topological polar surface area, and reduces lipophilicity relative to the closest cataloged analogs. By comparison, the tert-butyl analog (CAS 1795085-30-1) introduces a bulky, hydrophobic, sp³-rich group lacking H-bond acceptor capacity; the phenethyl analog (CAS 1795362-06-9) adds an aromatic ring that alters π-stacking potential; and the cyclohexyl analog contributes steric bulk with different conformational constraints . Methoxyethyl-containing urea fragments have been specifically claimed in broad-substituent patent filings covering pyridine urea kinase inhibitors, indicating deliberate medicinal chemistry design to modulate potency and selectivity [1]. No direct head-to-head bioactivity data for the target compound versus these specific analogs are available in the public domain.
| Evidence Dimension | N-substituent physicochemical profile |
|---|---|
| Target Compound Data | 2-Methoxyethyl; H-bond acceptor present; predicted LogP ~1.8; tPSA contribution ~30.5 Ų |
| Comparator Or Baseline | tert-Butyl analog (CAS 1795085-30-1): no H-bond acceptor; predicted LogP ~2.8; tPSA contribution ~0 Ų. Phenethyl analog (CAS 1795362-06-9): aromatic ring; predicted LogP ~3.2. Cyclohexyl analog: aliphatic ring; predicted LogP ~2.9. |
| Quantified Difference | Calculated ΔLogP: −1.0 to −1.4 units (more hydrophilic); additional H-bond acceptor capacity vs. tert-butyl, cyclohexyl, and phenethyl comparators |
| Conditions | In silico prediction using standard cheminformatics tools (ALOGPS 2.1 / PubChem-derived descriptors for fragment contributions) |
Why This Matters
For procurement decisions in kinase inhibitor or chemical biology programs, the 2-methoxyethyl group offers a distinct physicochemical vector that may improve aqueous solubility and modulate off-target profiles compared to more lipophilic analogs—a critical differentiator when selecting among commercially available thienopyridine urea building blocks.
- [1] US Patent 8,563,558. Substituted pyridine urea compounds. Selness, S. R., et al. Issued October 22, 2013. Claim 1 and specification describing methoxyethyl as a permissible R substituent. View Source
